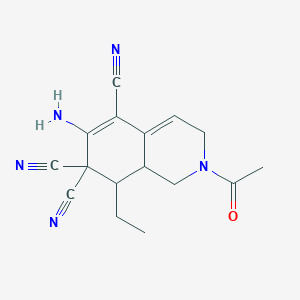

![molecular formula C11H15N3O2 B5562051 2-[(diallylamino)methyl]-6-hydroxy-3(2H)-pyridazinone](/img/structure/B5562051.png)

2-[(diallylamino)methyl]-6-hydroxy-3(2H)-pyridazinone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 2-[(diallylamino)methyl]-6-hydroxy-3(2H)-pyridazinone and its derivatives typically involves multi-step chemical reactions, including condensation, acylation, and cyclization processes. Various synthetic routes have been explored to optimize yield, purity, and functional group compatibility. Key synthetic strategies include the Friedel-Crafts acylation, Dieckmann cyclization, and Suzuki-Miyaura cross-coupling reactions, which enable the introduction of different substituents and structural motifs into the pyridazinone framework (Soliman & El-Sakka, 2011), (Li et al., 2007).

Molecular Structure Analysis

The molecular structure of 2-[(diallylamino)methyl]-6-hydroxy-3(2H)-pyridazinone has been characterized using spectroscopic and computational methods. Techniques such as NMR, IR, UV-Vis, and mass spectrometry, alongside computational methods like DFT and ab initio calculations, have been employed to elucidate the geometric and electronic structures. These studies reveal insights into the stability, isomerism, and electronic properties of the compound and its derivatives (Zi, 2002), (Soliman, Albering, & Abu-Youssef, 2015).

Chemical Reactions and Properties

2-[(Diallylamino)methyl]-6-hydroxy-3(2H)-pyridazinone undergoes various chemical reactions, reflecting its reactive nature and functional versatility. These reactions include nucleophilic substitutions, oxidative degradations, and condensations, allowing for the synthesis of a wide range of derivatives with diverse biological and chemical properties. The reactivity is significantly influenced by the pyridazinone core and the substituents attached to it (Wu et al., 1999).

Physical Properties Analysis

The physical properties of 2-[(diallylamino)methyl]-6-hydroxy-3(2H)-pyridazinone, such as solubility, melting point, and crystal structure, are crucial for its application in different fields. These properties are determined by the compound's molecular structure and intermolecular interactions. Studies have shown that the solubility and melting points vary with different substituents, affecting the compound's usability in pharmaceutical formulations and chemical syntheses (Kalai et al., 2021).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, reactivity towards electrophiles and nucleophiles, and photostability, define the applications and handling of 2-[(diallylamino)methyl]-6-hydroxy-3(2H)-pyridazinone. These properties are influenced by the pyridazinone core and the nature of the substituents. The compound exhibits typical reactivity patterns of pyridazinones, including electrophilic and nucleophilic reactions, which are essential for its chemical transformations and biological activities (Estevez, Raviña, & Sotelo, 1998).

科学的研究の応用

Modes of Action of Pyridazinone Herbicides

Pyridazinone derivatives, such as 2-[(diallylamino)methyl]-6-hydroxy-3(2H)-pyridazinone, have been studied for their herbicidal properties. These compounds inhibit photosynthesis and the Hill reaction in plants, contributing to their phytotoxicity. For instance, certain substitutions on the pyrazon molecular structure result in chemicals like 6706, which exhibit resistance to metabolic detoxication in plants and interfere with chloroplast development. These actions are similar to those expressed by other herbicidal chemicals but are significantly more effective (Hilton et al., 1969).

Antitumor Activity

Research has explored the antitumor potential of pyridazinone derivatives. One study synthesized 1-[[(dialkylamino)alkyl]amino]-4-methyl-5H-pyrido[4,3-b]benzo[e]- and -benzo[g]indoles from 4-hydrazino-5-methyl-1H-pyridin-2-one. These compounds, particularly 1-[[3-(Dialkylamino)propyl]-amino]-4-methyl-9-hydroxy-5H-pyrido[4,3-b]benzo[e]indoles, showed promise as new classes of antineoplastic agents (Nguyen et al., 1990).

Vasorelaxant and Antiplatelet Activities

New pyridazinone derivatives have been synthesized and studied for their vasorelaxant and antiplatelet properties. These compounds, derived from alkyl furans, showed significant activity in this area, with certain derivatives standing out for their efficacy (Costas et al., 2010).

Inhibitors of HCV NS5B Polymerase

Pyridazinone derivatives have been investigated as inhibitors of genotype 1 HCV NS5B polymerase. This line of research focused on developing compounds with improved drug metabolism and pharmacokinetic (DMPK) profiles, leading to the discovery of potent inhibitors (Sergeeva et al., 2008).

特性

IUPAC Name |

2-[[bis(prop-2-enyl)amino]methyl]-1H-pyridazine-3,6-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-3-7-13(8-4-2)9-14-11(16)6-5-10(15)12-14/h3-6H,1-2,7-9H2,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWPXMYNAJQXGMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC=C)CN1C(=O)C=CC(=O)N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(diprop-2-en-1-ylamino)methyl]-6-hydroxypyridazin-3(2H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B5561975.png)

![N-1,3-benzodioxol-5-yl-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5561989.png)

![1-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-3-pyrrolidinyl)-3,5-dimethyl-1H-pyrazole](/img/structure/B5561992.png)

![butyl 3-({[4-(2-methyl-1H-imidazol-1-yl)phenyl]amino}carbonyl)piperidine-1-carboxylate](/img/structure/B5562005.png)

![1-methyl-2-{[(6-nitro-1H-benzimidazol-2-yl)methyl]thio}-1H-benzimidazole](/img/structure/B5562019.png)

![4-[(sec-butylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5562022.png)

![ethyl (2-methyl-3-oxo[1,2,4]triazino[2,3-a]benzimidazol-5(3H)-yl)acetate](/img/structure/B5562041.png)

![N-[(3S*,4R*)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5562073.png)

![2-[2-(1-naphthylmethylene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide](/img/structure/B5562086.png)

![N',N'''-[2-(phenylsulfonyl)-1,4-phenylene]bis(N,N-dimethylsulfamide)](/img/structure/B5562093.png)

![2-methyl-3-(5-methyl-2-furyl)-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide](/img/structure/B5562098.png)